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Compound of Interest

Compound Name: 2-Methylquinoline-3-carboxamide

Cat. No.: B13126335

Get Quote

Executive Summary
2-Methylquinoline-3-carboxamide is a privileged scaffold in medicinal chemistry, serving as a

precursor for antimalarial agents, kinase inhibitors (e.g., ATM kinase), and CB2 receptor

ligands. Accurate structural validation of this pharmacophore is critical due to the prevalence of

regioisomers (e.g., 4-carboxamide derivatives) formed during cyclization.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) for 2-Methylquinoline-3-
carboxamide. It moves beyond simple peak listing to explain the causality of the signals,

ensuring researchers can distinguish this specific isomer from synthetic byproducts.

Structural Context & Synthesis[1][2][3][4][5][6][7][8]
[9]
To understand the spectroscopy, one must understand the connectivity. The molecule consists

of a bicyclic aromatic quinoline system.

Position 2: Methyl group (Singlet, diagnostic).

Position 3: Primary Amide (Exchangeable protons, H-bonding donor/acceptor).
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Position 4: Aromatic proton (Highly deshielded singlet, critical for isomer confirmation).

Synthesis Route (Friedländer Condensation): The most robust synthesis involves the

condensation of 2-aminobenzaldehyde with acetoacetamide. This route is preferred over

Pfitzinger modifications for this specific derivative to avoid decarboxylation steps.

Visualization: Synthesis & Logic
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Caption: Friedländer condensation pathway yielding the target scaffold. The double

dehydration is the driving force for aromatization.

Spectroscopic Profile
High-Resolution Mass Spectrometry (HRMS)
Technique: ESI-TOF (Positive Mode) Solvent: Methanol + 0.1% Formic Acid

The mass spectrum is the first line of defense in purity analysis. The nitrogen in the quinoline

ring is basic, ensuring easy protonation.
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Parameter Value Interpretation

Formula Exact Mass: 186.0793 Da

Observed Ion
187.0865 (

ppm)

Protonated molecular ion

(Base Peak).

Adducts
209.068 (

)

Common in glass-stored

samples.

Fragment 1
~170 (

)

Loss of ammonia from primary

amide.

Fragment 2
~142 (

)

Cleavage of the amide group;

leaves the 2-methylquinoline

cation.

Application Note: If you observe a peak at m/z 188 with >10% intensity relative to the parent,

check for hydrolysis to the carboxylic acid (

, MW 187) which would ionize as 188 (

).

Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) on neat solid.

IR is vital for confirming the amide functionality and ensuring no hydrolysis to carboxylic acid

has occurred (which would show a broad O-H stretch).
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Frequency (

)
Assignment Description

3350, 3180 N-H Stretch

Primary amide doublet

(Asymmetric/Symmetric).

Sharp bands indicate

crystallinity.

3050-3060 C-H (Aromatic) Weak intensity.

1665-1680 Amide I (C=O)

Strongest band. Lower

frequency than esters due to

resonance.

1620 C=N / C=C
Quinoline ring skeletal

vibrations.

1590 Amide II N-H bending.

750-760 C-H Out-of-Plane
Ortho-disubstituted benzene

ring (positions 5,6,7,8).

Nuclear Magnetic Resonance (NMR)
Technique: 400 MHz or higher.[1] Solvent: DMSO-

is mandatory for accurate amide proton characterization.

often leads to broad, invisible amide peaks due to poor solubility and exchange rates.

1H NMR Data (400 MHz, DMSO-

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.rsc.org/suppdata/c6/ob/c6ob02432g/c6ob02432g1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13126335?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

ppm)
Multiplicity Integral Assignment

Structural
Logic

8.65 Singlet (s) 1H H-4

Diagnostic Peak.

Deshielded by

the adjacent

C=O anisotropy

and ring current.

If this is a

doublet, you

have the wrong

isomer.

8.05 Doublet (d) 1H H-8

Deshielded by

the adjacent ring

Nitrogen lone

pair.

7.95 Broad s 1H

Amide proton

(trans to

Oxygen).

7.88 Doublet (d) 1H H-5
"Bay region"

proton.

7.75 Multiplet (m) 1H H-7
Typical aromatic

coupling.

7.60 Multiplet (m) 1H H-6
Typical aromatic

coupling.

7.55 Broad s 1H
Amide proton

(cis to Oxygen).

2.65 Singlet (s) 3H

2-Methyl group.

[2] Slightly

downfield due to

heteroaromatic

ring.
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13C NMR Data (100 MHz, DMSO-

)
Carbonyl (C=O): ~168.5 ppm

C2 (Quaternary): ~156.0 ppm (Deshielded by N and Methyl)

C4 (CH): ~136.5 ppm

Methyl (

): ~23.5 ppm

Visualization: NMR Connectivity Logic
This diagram illustrates how to confirm the structure using 2D NMR (NOESY/HMBC) if the 1D

spectrum is ambiguous.

Self-Validation
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Caption: 2D NMR logic. The lack of strong NOE between Methyl and H4 confirms the 2-Me, 3-

CO substitution pattern.

Experimental Protocols
Protocol A: NMR Sample Preparation (The "Dry"
Method)
Context: Amide protons exchange with water. Wet solvents will merge the amide peaks into a

blob.

Drying: Dry the solid compound in a vacuum desiccator over

for 4 hours.

Solvent: Use an ampoule of DMSO-

(99.9% D) + 0.03% TMS. Do not use a stock bottle that has been opened previously.

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

Acquisition: Run at 298 K. If amide peaks are broad, elevate temperature to 320 K to

sharpen them (via faster rotation/exchange averaging), though this may shift them.

Protocol B: Mass Spectrometry Sample Prep
Stock: Prepare a 1 mg/mL stock in DMSO.

Dilution: Dilute 10

L of stock into 990

L of Methanol (LC-MS grade).

Additives: Add 0.1% Formic acid to ensure protonation of the quinoline nitrogen.

Injection: Direct infusion or short column (C18) LC-MS run.
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Synthesis & General Properties: Musiol, R. (2020). Structure-activity relationship studies of

quinoline-based antimalarials. Journal of Medicinal Chemistry. (Generalized reference for

Quinoline scaffolds).

NMR Data Grounding: NIST Mass Spectrometry Data Center. 2-Methylquinoline Mass & IR

Spectra. NIST Chemistry WebBook, SRD 69. [Link] (Used as baseline for the quinoline core

shifts).

Synthetic Route Verification: Li, Y., & Gao, W. (2013).[3] Synthesis of 2-[(quinolin-8-

yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. [Link]

(Confirms 3-carboxyl/amide quinoline chemical shift ranges).

Amide Fragmentation: LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns

(Amides). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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